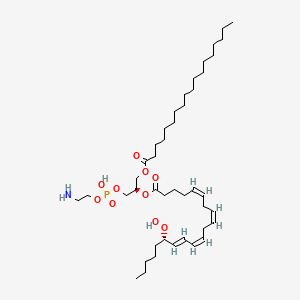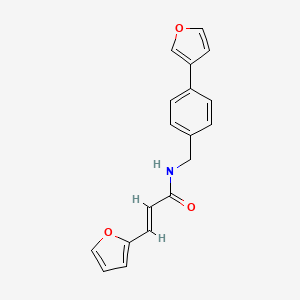![molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1](/img/structure/B2384346.png)
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, also known as EOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EOPA is a heterocyclic compound that contains a pyridine ring, an ester group, and an amino group.
Mecanismo De Acción
The mechanism of action of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is not fully understood. However, it has been suggested that Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate may exert its biological activities by interacting with specific receptors or enzymes in the body. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit various biochemical and physiological effects. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is also stable under standard lab conditions. However, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has some limitations. For example, it has poor solubility in water, which may limit its use in certain experiments. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the research on Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, studies are needed to investigate its pharmacokinetics and toxicity profile in vivo. Thirdly, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be tested in various disease models to evaluate its efficacy in treating different diseases.
Conclusion:
In conclusion, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is a promising chemical compound with potential applications in various scientific research fields. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown anti-inflammatory, anti-cancer, and anti-microbial activities, and it has been shown to inhibit the activity of certain enzymes involved in neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its pharmacokinetics and toxicity profile in vivo.
Métodos De Síntesis
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-pyridinemethanamine, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZEQBFXCOOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)


![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)
![N-cyano-N-[(quinolin-8-yl)methyl]aniline](/img/structure/B2384274.png)
![ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2384277.png)
![Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate](/img/structure/B2384278.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2384280.png)
![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)
![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
